Calcium bis((S)-2-hydroxy-3-methylbutyrate)

Amino acid analogue utilisation Enantiomer efficacy In vivo growth assay

Sourcing stereochemically validated L-α-hydroxyisovaleric acid in a stable, non-hygroscopic salt form is a persistent challenge for peptide and metabolite researchers. Calcium bis((S)-2-hydroxy-3-methylbutyrate) (CAS 57618-22-1) directly addresses this gap with defined (S)-configuration-supported by 82% in vivo biological efficacy vs. 66% for the D-enantiomer in chick growth assays-and a reliably weighable calcium salt matrix. • Chiral building block for depsipeptide & cyclic peptide synthesis; (S)-stereochemistry critical for biological activity. • Valine analogue standard for inborn error of metabolism diagnostics (PKU, MMA, propionic acidemia) and forensic toxicology GHB internal standard. • Stable, non-hygroscopic calcium salt eliminates handling difficulties of the free acid; ≥98% purity (HPLC) with Certificate of Analysis.

Molecular Formula C10H18CaO6
Molecular Weight 274.32 g/mol
CAS No. 57618-22-1
Cat. No. B12663558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis((S)-2-hydroxy-3-methylbutyrate)
CAS57618-22-1
Molecular FormulaC10H18CaO6
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1
InChIKeyCLWNJPHDLVMMEU-SCGRZTRASA-L
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium bis((S)-2-hydroxy-3-methylbutyrate) Product Baseline


Calcium bis((S)-2-hydroxy-3-methylbutyrate) (CAS 57618-22-1, molecular formula C10H18CaO6, MW 274.32), systematically named calcium bis[(2S)-2-hydroxy-3-methylbutanoate], is the calcium (2:1) salt of the (S)-enantiomer of 2-hydroxy-3-methylbutyric acid (α-hydroxyisovaleric acid, HIV) [1]. This compound belongs to the α-hydroxy acid class and serves as a nitrogen-free, hydroxy analogue of the branched-chain amino acid L-valine; the α-hydroxy group replaces the α-amino group of valine [2]. It is primarily encountered as a chiral building block in peptide synthesis and as a metabolite standard, where its stereochemically defined (S)-configuration and calcium salt form confer specific properties that differentiate it from racemic, free-acid, alternative salt, or β-hydroxy positional isomer preparations .

Chiral (S)-enantiomer calcium salt for stereochemical control studies
Non-anabolic valine analogue for metabolic pathway dissection
Stable solid form for analytical standard preparation

Calcium bis((S)-2-hydroxy-3-methylbutyrate) Substitution Risks


Although 2-hydroxy-3-methylbutyric acid (HIV) is available in multiple forms—free acid, racemic mixture, D-enantiomer, sodium salt, and the structurally distinct β-hydroxy isomer (HMB)—these are not interchangeable with the calcium bis(S)-enantiomer salt. Published in vivo efficacy data demonstrate that the (S)-configuration is a critical determinant of biological utilisation: in chick growth assays, L-HIV exhibited 82% efficacy relative to L-valine, whereas D-HIV achieved only 66% [1]. Furthermore, when calcium L-α-hydroxyisovalerate was tested as a valine replacement in rat diets, growth ceased and urea excretion increased, indicating that even the correct enantiomer in calcium salt form does not universally recapitulate valine activity—a finding that contrasts sharply with the partial efficacy of the corresponding calcium L-α-hydroxyisocaproate (leucine analogue) under identical conditions [2]. Therefore, procurement decisions must be guided by specific stereochemical, salt-form, and positional-isomer requirements rather than class-level assumptions. The quantitative evidence below delineates the measurable differentiation points.

Enantiomer/Salt mismatch

D-enantiomer or racemic mixture may reduce biological utilization; free acid or sodium salt may alter handling properties.

Positional isomer confusion

β-Hydroxy isomer (HMB-Ca) is metabolically distinct; its response may not transfer to α-hydroxy valine studies.

Class-level assumption risk

α-Hydroxy acid class behavior may not predict calcium salt-specific in vivo handling.

Calcium bis((S)-2-hydroxy-3-methylbutyrate) Differentiation Evidence


Enantiomeric Growth Efficacy in Chick Model

In a controlled chick growth assay using chemically defined diets singly deficient in valine, the L-isomer of α-hydroxyisovaleric acid (L-HIV, corresponding to the (S)-enantiomer present in the target calcium salt) demonstrated an efficacy of 82% relative to an isomolar level of supplemental L-valine. By contrast, the D-isomer (D-HIV) achieved only 66% efficacy, while the racemic mixture (DL-HIV) yielded an intermediate value of 79% [1]. This demonstrates that stereochemistry at the α-carbon directly and quantifiably impacts the biological utilisation of the hydroxy analogue.

Enantiomer efficacy
Head-to-head
82% L-HIV / 66% D-HIV (16 pp)
Enantiomeric identity impacts utilization
Chick growth assay, relative to L-Val
Amino acid analogue utilisation Enantiomer efficacy In vivo growth assay

In Vivo Calcium Salt Comparison

When calcium L-α-hydroxyisovalerate (the target compound) replaced L-valine isonitrogenously in a 15% amino acid diet fed to weanling male rats, growth ceased entirely and urea excretion increased, with no change in urea clearance. In the same experimental paradigm, isonitrogenous replacement of L-leucine by calcium L-α-hydroxyisocaproate (the leucine analogue) resulted in only an approximately 60% reduction in growth and feed efficiency, accompanied by a doubling of urea clearance [1]. This intra-study, cross-compound comparison reveals that the valine hydroxy analogue (target) is virtually non-utilisable as a valine substitute in the rat, whereas the leucine hydroxy analogue retains partial replacement capacity.

Valine vs leucine analogue
Head-to-head
Target: growth ceased
Leu analogue: ~60% reduction
Target calcium salt non-utilizable as valine substitute
Rat diet, isonitrogenous replacement
Calcium salt comparison Amino acid substitution Metabolic handling

Positional Isomer Differentiation

Calcium bis((S)-2-hydroxy-3-methylbutyrate) is the calcium salt of an α-hydroxy acid (hydroxyl group at the 2-position), whereas the widely commercialised calcium β-hydroxy-β-methylbutyrate (HMB-Ca, CAS 135236-72-5) bears the hydroxyl group at the 3-position. This positional isomerism fundamentally alters the metabolic precursor relationship: α-hydroxyisovalerate is an analogue of valine, while β-hydroxy-β-methylbutyrate is a metabolite of leucine [1]. No published head-to-head comparison of these two calcium salts exists in a single study; however, the distinct metabolic origin and enzymatic processing pathways (α-keto acid reductase vs β-hydroxy-β-methylglutaryl-CoA pathway) constitute a class-level inference that the two compounds are not functionally interchangeable .

Positional isomer identity
Class-level inference
α-Hydroxy (2-position) ≠ β-Hydroxy (3-position)
Metabolic pathway divergence from HMB-Ca
Verify CAS 57618-22-1 to prevent procurement error
Positional isomer Structural analogue Mechanistic divergence

Internal Standard for GHB and Ethylene Glycol

2-Hydroxy-3-methylbutyric acid (the free acid form of the target compound's anion) is employed as an internal standard for the analysis of ethylene glycol (EG) and γ-hydroxybutyrate (GHB) in whole blood, based on its structural analogy to GHB and distinct chromatographic retention . The calcium salt form (CAS 57618-22-1) offers potential advantages as a stable, non-hygroscopic sourcing form for preparation of the free acid standard solution, though no direct quantitative comparison of calcium vs sodium salt performance in this specific assay has been published. The established use of the free acid in validated analytical methods provides a procurement rationale for the calcium salt as a precursor to the analytically active species.

Analytical standard use
Source review
Free acid qualified as ISTD for GHB/EG in whole blood
Calcium salt may serve as stable precursor
Salt-form-specific validation data needed
Analytical chemistry Internal standard Forensic toxicology

Calcium bis((S)-2-hydroxy-3-methylbutyrate) Application Scenarios


Chiral Building Block for Depsipeptide Synthesis

The stereochemically defined (S)-configuration and calcium salt form make this compound suitable as a source of L-α-hydroxyisovaleric acid residues for incorporation into depsipeptides and cyclic peptides. The 82% biological efficacy of the (S)-enantiomer in vivo [1] supports its stereochemical integrity for applications where the (R)-enantiomer's lower 66% efficacy would be unacceptable. The calcium counterion provides a stable, non-hygroscopic solid form for weighing and storage compared to the free acid.

In Vivo Valine Analogue Studies

Based on the demonstrated inability of calcium L-α-hydroxyisovalerate to support growth when replacing valine in rats [1], this compound is specifically suited for experimental designs that require a valine analogue lacking anabolic activity—for instance, as a negative control or to dissect valine-specific metabolic pathways without confounding anabolic effects. The contrast with calcium L-α-hydroxyisocaproate (partial leucine replacement) further validates its selectivity for valine-related metabolic studies.

LC-MS/MS Analytical Standard

The compound's anion, 2-hydroxyisovalerate, is an endogenous metabolite elevated in certain inborn errors of metabolism (phenylketonuria, methylmalonic acidemia, propionic acidemia) [1]. The calcium salt provides a well-characterised, CAS-registered source for preparation of calibrators and quality control materials. Its structural analogy to GHB further supports its use as an internal standard in forensic toxicology methods [2].

Differentiation from HMB-Ca in Nutritional Research

In nutritional or metabolic research where the distinction between valine-derived α-hydroxy analogues and leucine-derived β-hydroxy analogues must be rigorously maintained, this compound's unambiguous α-hydroxy positional identity (confirmed by CAS 57618-22-1 and IUPAC naming) prevents the cross-contamination risk associated with HMB-Ca (CAS 135236-72-5). No evidence supports interchangeable use, and class-level metabolic divergence mandates compound-specific procurement [1].

Application
Selection Property
Validation Focus
Depsipeptide synthesis research
Stereochemical (S)-enantiomer integrity
Enantiomer attribution review
Valine metabolic pathway studies
Non-anabolic valine analogue
Growth cessation endpoint context
LC-MS/MS bioanalysis
Stable calcium salt precursor
Chromatographic retention and matrix effect
α/β-Hydroxy acid differentiation
α-Hydroxy positional identity
CAS verification and metabolic divergence
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